- Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir, Organic Process Research & Development, 2022, 26(1), 82-90
Cas no 937046-95-2 (N-(1H-pyrrol-1-yl)(tert-butoxy)formamide)
937046-95-2 structure
Product Name:N-(1H-pyrrol-1-yl)(tert-butoxy)formamide
CAS No:937046-95-2
MF:C9H14N2O2
MW:182.219662189484
MDL:MFCD09863891
CID:844612
PubChem ID:49760548
Update Time:2024-10-26
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 1H-pyrrol-1-ylcarbamate
- 1-N-Boc-Aminopyrrole
- Carbamic acid, N-1H-pyrrol-1-yl-, 1,1-dimethylethyl ester
- Pyrrol-1-yl-carbamicacid tert-butyl ester
- N-(1H-pyrrol-1-yl)-carbamic acid tert-butyl ester
- N-(Boc-amino)pyrrole
- QC-728
- SC4442
- PYRROL-1-YL-CARBAMIC ACID TERT-BUTYL ESTER
- 1,1-Dimethylethyl N-1H-pyrrol-1-ylcarbamate (ACI)
- tert-Butyl (1H-pyrrol-1-yl)carbamate
- N-(1H-pyrrol-1-yl)(tert-butoxy)formamide
- 937046-95-2
- EC 810-523-3
- AKOS006314517
- DTXSID40678242
- SY020948
- MFCD09863891
- CS-W001687
- BCP30713
- JDOTVVAIWOCYFL-UHFFFAOYSA-N
- tert-Butyl1H-pyrrol-1-ylcarbamate
- MB07933
- tert-butyl N-pyrrol-1-ylcarbamate
- NS00004420
- EN300-180266
- DB-079666
- 1-(Boc-amino)pyrrole
- AS-54675
- SCHEMBL59469
-
- MDL: MFCD09863891
- Inchi: 1S/C9H14N2O2/c1-9(2,3)13-8(12)10-11-6-4-5-7-11/h4-7H,1-3H3,(H,10,12)
- InChI Key: JDOTVVAIWOCYFL-UHFFFAOYSA-N
- SMILES: O=C(NN1C=CC=C1)OC(C)(C)C
Computed Properties
- Exact Mass: 182.10600
- Monoisotopic Mass: 182.106
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.3A^2
- XLogP3: 1.7
Experimental Properties
- Density: 1.06
- Refractive Index: 1.505
- PSA: 43.26000
- LogP: 2.03970
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109000034-5g |
tert-Butyl 1H-pyrrol-1-ylcarbamate |
937046-95-2 | 97% | 5g |
$402.98 | 2023-08-31 | |
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Pyrrol-1-yl-carbamic acid tert-butyl ester |
937046-95-2 | 97% | 1g |
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Pyrrol-1-yl-carbamic acid tert-butyl ester |
937046-95-2 | 97% | 5g |
£279.00 | 2022-03-01 | |
| Fluorochem | 092896-10g |
Pyrrol-1-yl-carbamic acid tert-butyl ester |
937046-95-2 | 97% | 10g |
£465.00 | 2022-03-01 | |
| Fluorochem | 092896-25g |
Pyrrol-1-yl-carbamic acid tert-butyl ester |
937046-95-2 | 97% | 25g |
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| ChemScence | CS-W001687-25g |
tert-Butyl (1H-pyrrol-1-yl)carbamate |
937046-95-2 | 25g |
$58.0 | 2022-04-26 | ||
| ChemScence | CS-W001687-100g |
tert-Butyl (1H-pyrrol-1-yl)carbamate |
937046-95-2 | 100g |
$189.0 | 2022-04-26 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T914238-250mg |
Tert-Butyl (1H-pyrrol-1-yl)carbamate |
937046-95-2 | 98% | 250mg |
273.60 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB10218-25g |
Tert-butyl N-pyrrol-1-ylcarbamate |
937046-95-2 | 95% | 25g |
$691 | 2023-09-07 | |
| Chemenu | CM198089-25g |
Pyrrol-1-yl-carbamicacid tert-butyl ester |
937046-95-2 | 95%+ | 25g |
$92 | 2021-08-05 |
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Production Method
Production Method 1
Reaction Conditions
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: N-Methyl-2-pyrrolidone , Water ; rt; rt → 90 °C; 12 h, 90 °C
Reference
- Synthesis of 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine, Huaxue Shiji, 2020, 42(5), 608-611
Production Method 3
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; rt; 10 h, rt → 90 °C
Reference
- Method for preparing 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine as GS-441524 intermediate for treating feline infectious peritonitis (FIP), China, , ,
Production Method 4
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 5 h, 85 °C
Reference
- Dibromides of BOC-protected 1-aminopyrrole and 4-amino-1,2,4-triazole: synthesis, X-ray molecular structure, and NMR behavior, Heterocycles, 2009, 78(1), 117-125
Production Method 5
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; > 1 h, 90 °C; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Reference
- Preparation of pyrrolo[2,1-f][1,2,4]triazin-4-ylamines as IGF-1R kinase inhibitors for the treatment of cancer and other hyperproliferative diseases, World Intellectual Property Organization, , ,
Production Method 6
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: N-Methyl-2-pyrrolidone , Water ; rt → 90 °C; 1 h, 90 °C; 12 h, 90 °C; 90 °C → 24 °C
1.2 Solvents: Water ; 25 min, 24 °C
1.2 Solvents: Water ; 25 min, 24 °C
Reference
- Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1,2,4]triazines, Organic Letters, 2011, 13(16), 4204-4207
Production Method 7
Reaction Conditions
1.1 Catalysts: Hydrochloric acid Solvents: 1,4-Dioxane ; 90 °C
Reference
- Discovery of Rogaratinib (BAY 1163877): a pan-FGFR Inhibitor, ChemMedChem, 2018, 13(5), 437-445
Production Method 8
Reaction Conditions
1.1 Catalysts: Squaraine Solvents: 1,4-Dioxane ; rt; rt → 90 °C; 3 h, pH 6.0, 90 °C; 90 °C → 98 °C; 4 h, 98 °C; 98 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, rt
Reference
- Green preparation of remdesivir intermediate 7-iodopyrrolo[2,1-F][1,2,4]triazine-4-amine, China, , ,
Production Method 9
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: N-Methyl-2-pyrrolidone , Water ; 33 h, 90 °C
Reference
- Preparation of substituted bicyclic heteroaryls as CRTH2 antagonists, World Intellectual Property Organization, , ,
Production Method 10
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: N-Methyl-2-pyrrolidone , Water ; rt; 20 h, rt → 70 °C
Reference
- Method for preparing 6-bromo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one by esterification, China, , ,
Production Method 11
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; overnight, rt → 90 °C
Reference
- N-heterocycle-containing derivative and its pharmaceutical application, China, , ,
Production Method 12
Reaction Conditions
1.1 Reagents: Pyridine , Pyridinium chloride Solvents: 1,4-Dioxane ; 7 h, 102 °C
Reference
- Preparation of the monohydrate of rogaratinib hydrochloride and solid states thereof, World Intellectual Property Organization, , ,
Production Method 13
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; > 1 h, 90 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
Reference
- Preparation of substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,
Production Method 14
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; rt; 48 h, rt → 100 °C
Reference
- Preparing method and application of tricyclic compounds capable of inhibiting EGFR kinase mutant, China, , ,
Production Method 15
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 20 h, 90 °C; 90 °C → 20 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
Reference
- Preparation of multicyclic heterocycles as Janus kinase inhibitors for treating cancer or modifying an immune response, World Intellectual Property Organization, , ,
Production Method 16
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 20 h, 90 °C; 90 °C → 20 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Reference
- Pyrrolopyridazines and pyrrolotriazines as janus kinase inhibitors and their preparation and use for the treatment of JAK-associated diseases, World Intellectual Property Organization, , ,
Production Method 17
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 20 h, 90 °C; 90 °C → 20 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Reference
- Preparation of piperidine derivatives as immunosuppressant for the treatment of diseases associated with pathologic JAK3 activation, World Intellectual Property Organization, , ,
Production Method 18
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; > 1 h, 90 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Reference
- Preparation of substituted 4-aminopyrrolotriazine derivatives useful for treating hyperproliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,
Production Method 19
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; rt → 115 °C; 1 h, 115 °C; 115 °C → 95 °C; overnight, 95 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; acidified
1.2 Reagents: Sodium bicarbonate Solvents: Water ; acidified
Reference
- Preparation of CDK kinase inhibitors, World Intellectual Property Organization, , ,
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Raw materials
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Preparation Products
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:937046-95-2)N-(1H-pyrrol-1-yl)(tert-butoxy)formamide
Order Number:A859671
Stock Status:in Stock
Quantity:250.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:19
Price ($):219.0
Email:sales@amadischem.com
N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:937046-95-2)N-(1H-pyrrol-1-yl)(tert-butoxy)formamide
Purity:99%
Quantity:250.0g
Price ($):219.0